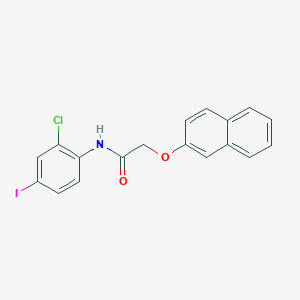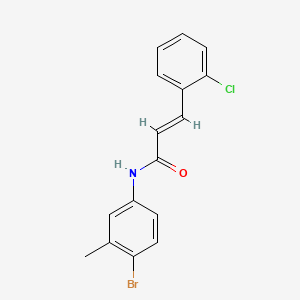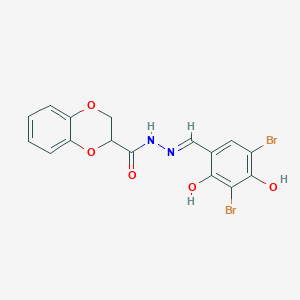
N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide, commonly referred to as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CI-994 is a histone deacetylase (HDAC) inhibitor, which means that it works by blocking the activity of enzymes that remove acetyl groups from histones, leading to changes in gene expression.
作用机制
CI-994 works by inhibiting the activity of N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide enzymes, leading to changes in gene expression. This compound enzymes remove acetyl groups from histones, which can lead to the repression of gene expression. By blocking the activity of this compound enzymes, CI-994 leads to the accumulation of acetylated histones, which can lead to the activation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CI-994 have been extensively studied. CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to have anti-inflammatory and neuroprotective effects. In addition to its effects on gene expression, CI-994 has also been shown to inhibit the activity of several signaling pathways that are involved in cancer progression, including the Akt/mTOR pathway and the NF-κB pathway.
实验室实验的优点和局限性
One of the advantages of CI-994 is that it has been extensively studied in preclinical models, making it a well-characterized tool compound for N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide inhibition. However, one limitation of CI-994 is that it has relatively low potency compared to other this compound inhibitors, which may limit its utility in some experimental settings. In addition, CI-994 has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on CI-994. One area of interest is the development of more potent and selective N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide inhibitors that can be used in clinical settings. Another area of interest is the identification of biomarkers that can be used to predict response to this compound inhibitors like CI-994. Finally, there is interest in exploring the potential of this compound inhibitors like CI-994 in combination with other therapies, such as immunotherapy or targeted therapy, to improve outcomes for cancer patients.
Conclusion:
CI-994 is a well-characterized this compound inhibitor that has been extensively studied for its potential use in cancer treatment. CI-994 works by blocking the activity of this compound enzymes, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. While CI-994 has several advantages as a tool compound for this compound inhibition, it also has limitations that may limit its utility in some experimental settings. Future research on CI-994 will focus on the development of more potent and selective this compound inhibitors and the identification of biomarkers that can be used to predict response to this compound inhibitors.
合成方法
The synthesis of CI-994 involves a multi-step process that begins with the reaction of 2-chloro-4-iodoaniline with 2-naphthol to form 2-(2-naphthyloxy)-4-iodoaniline. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide. The synthesis of CI-994 has been described in detail in several publications, including a paper by J. G. Topczewski et al. (2011).
科学研究应用
CI-994 has been extensively studied for its potential use in cancer treatment. N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide inhibitors like CI-994 have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising class of anticancer agents. CI-994 has been shown to inhibit the growth of a wide range of cancer cell types, including breast, lung, prostate, and colon cancer cells. In addition to its anticancer properties, CI-994 has also been shown to have anti-inflammatory and neuroprotective effects.
属性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClINO2/c19-16-10-14(20)6-8-17(16)21-18(22)11-23-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBBZEVINJNWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6028489.png)
![1-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6028492.png)
![7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6028496.png)
![N-(3-hydroxypropyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]propanamide](/img/structure/B6028497.png)
![3-[(diethylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028504.png)

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6028519.png)
![ethyl 3-benzyl-1-{[3-(ethoxycarbonyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6028527.png)
![5-ethyl-8-oxo-N-(3-pyridinylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B6028539.png)
![1-(cyclohexylmethyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6028542.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(4-fluorobenzyl)-2-piperazinone](/img/structure/B6028549.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6028551.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6028561.png)